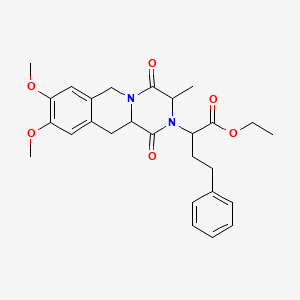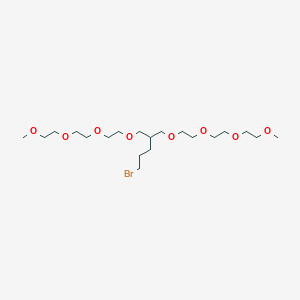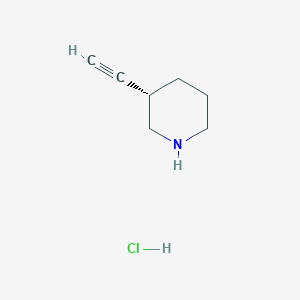
N,N-Di-p-tolyloxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Di-p-tolyloxamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by p-tolyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Di-p-tolyloxamide can be synthesized through the reaction of oxalyl chloride with p-toluidine. The reaction typically involves the following steps:
Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to produce oxalyl chloride.
Reaction with p-Toluidine: Oxalyl chloride is then reacted with p-toluidine in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Preparation of Oxalyl Chloride: Using industrial-grade thionyl chloride and oxalic acid.
Controlled Reaction with p-Toluidine: Ensuring precise temperature and pH control to maximize the yield of this compound.
Análisis De Reacciones Químicas
Types of Reactions: N,N-Di-p-tolyloxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation Products: Various oxamides with different functional groups.
Reduction Products: p-Toluidine and related amines.
Substitution Products: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N,N-Di-p-tolyloxamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N,N-Di-p-tolyloxamide involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The aromatic rings and amide groups allow it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
N,N-Di-p-tolylurea: Similar structure but with urea instead of oxamide.
N,N-Di-p-tolylacetamide: Contains an acetamide group instead of oxamide.
N,N-Di-p-tolylbenzamide: Benzamide derivative with similar aromatic substitution.
Uniqueness: N,N-Di-p-tolyloxamide is unique due to its specific oxamide backbone, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C16H16N2O2 |
|---|---|
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
N',N'-bis(4-methylphenyl)oxamide |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)18(16(20)15(17)19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,19) |
Clave InChI |
YCNRIJIFGRVPFN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-Hydroxy-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propyl]amino]-2-methylpropan-1-ol](/img/structure/B12289438.png)
![(S)-5'-S-[4-Methoxy-4-oxo-3-[(trifluoroacetyl)amino]butyl]-5'-thioadenosine](/img/structure/B12289445.png)


![9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B12289463.png)

![N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12289477.png)


![(9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate](/img/structure/B12289491.png)
![Biotinylamidoethyl]-dithiomethylenemalonicAcidBis(3-aminopropionicAcid)](/img/structure/B12289496.png)

![5-[1-(2-Hydroxyethyl)-6-iminopurin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12289522.png)

